グリコーゲン

概要

説明

作用機序

イコデキストリンは、長期の腹膜透析の滞留中に超濾過を実現するためのコロイド浸透圧剤として機能します . 小さな細胞間孔を通して浸透圧を及ぼし、毛細血管を通した超濾過を引き起こします。 このポリマーは、腹膜に最小限にしか吸収されず、グルコースベースの透析液と比較して優れた体液の除去を可能にします . イコデキストリンの浸透圧活性は、溶液を腹膜内に3~4日間保持し、組織を分離し、組織間の癒着を軽減します .

類似化合物:

比較: イコデキストリンは、その特定のグリコシド結合構造と腹膜透析における用途がユニークです。 デキストリンやデキストランとは異なり、イコデキストリンは、透析患者の持続的な超濾過とグルコースへの曝露の軽減を実現するように設計されています .

科学的研究の応用

イコデキストリンは、さまざまな分野で幅広い用途を持っています :

化学: 腹膜透析液のコロイド浸透圧剤として使用されます。

生物学: 組織がくっつくのを防ぐことで、術後癒着を軽減するのに役立ちます。

医学: 末期腎疾患の患者に対する腹膜透析に使用されます。血液からの超濾過と廃棄物の除去に役立ちます。

工業: 生体適合性の透析液やその他の医療用アプリケーションの製造に使用されます。

生化学分析

Biochemical Properties

Glycogen plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including glycogen synthase for its synthesis and glycogen phosphorylase for its degradation . These interactions are essential for maintaining glucose homeostasis .

Cellular Effects

Glycogen significantly influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in the liver, glycogen breakdown provides glucose during periods of fasting to maintain blood glucose levels .

Molecular Mechanism

At the molecular level, glycogen exerts its effects through binding interactions with biomolecules and changes in gene expression . For example, the activation of glycogen phosphorylase leads to glycogen breakdown, providing glucose units for energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycogen can change over time. Its stability and degradation are crucial factors in long-term cellular function studies .

Dosage Effects in Animal Models

The effects of glycogen vary with different dosages in animal models. High doses of glycogen can lead to glycogen storage diseases, which result in dysfunction in the liver, muscle, heart, kidney, and/or brain .

Metabolic Pathways

Glycogen is involved in several metabolic pathways. It interacts with enzymes like glycogen synthase and glycogen phosphorylase, affecting metabolic flux and metabolite levels .

Transport and Distribution

Glycogen is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Glycogen is primarily localized in the cytoplasm in a form of granules, and its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .

準備方法

合成経路および反応条件: イコデキストリンは、トウモロコシデンプンの加水分解によって合成されます。 このプロセスには、以下の手順が含まれます :

加水分解: トウモロコシデンプンは、0.3%~1.5%の濃度の酸溶液を使用して、90~95℃で1~2時間加水分解されます。

中和: 加水分解生成物は、pH 5~7に中和されます。

脱色: 生成物は55~60℃に冷却され、活性炭が添加されて脱色されます。

ろ過および乾燥: ろ液は、限外ろ過および乾燥にかけられ、イコデキストリンが得られます。

工業的生産方法: イコデキストリンの工業的生産は、同様のプロセスに従いますが、より大規模に行われます。 この方法は、大量生産に適した高品質の製品を保証します .

3. 化学反応の分析

反応の種類: イコデキストリンは、主に加水分解反応を起こします。 α-アミラーゼ酵素によってオリゴ糖に分解されます .

一般的な試薬と条件:

加水分解: 酸性条件(pH 5~7)および90~95℃の温度。

化学反応の分析

Types of Reactions: Icodextrin primarily undergoes hydrolysis reactions. It is broken down into oligosaccharides by the enzyme alpha-amylase .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (pH 5-7) and temperatures of 90-95°C.

Enzymatic Breakdown: Alpha-amylase is used to break down icodextrin into oligosaccharides.

Major Products: The primary products of icodextrin hydrolysis are oligosaccharides, which are further metabolized and excreted via the kidneys .

類似化合物との比較

Dextrin: A glucose polymer with alpha (1→4) linkages, used as a plasma expander or anticoagulant.

Dextran: Another glucose polymer with alpha (1→6) linkages, used similarly to dextrin.

Comparison: Icodextrin is unique due to its specific glycosidic bond structure and its application in peritoneal dialysis. Unlike dextrin and dextran, icodextrin is designed to provide sustained ultrafiltration and reduce glucose exposure in dialysis patients .

生物活性

Glycogen, a highly branched polysaccharide, serves as a crucial energy reserve in various organisms, functioning predominantly in the liver and muscle tissues. This article delves into the biological activity of glycogen, exploring its roles in energy metabolism, physiological functions, and implications for health and disease.

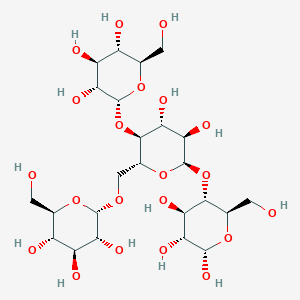

1. Structure and Function of Glycogen

Glycogen is composed of glucose units linked primarily by α-1,4-glycosidic bonds, with branching occurring through α-1,6-glycosidic bonds. This structure allows for rapid mobilization of glucose when energy is required. The synthesis and degradation of glycogen are tightly regulated processes involving several key enzymes:

- Glycogenin : Initiates glycogen biosynthesis.

- Glycogen synthase : Responsible for elongating the glycogen chain.

- Glycogen phosphorylase : Catalyzes glycogen degradation.

2. Physiological Roles of Glycogen

Glycogen plays several vital roles in the body:

- Energy Storage : Glycogen serves as a readily available source of glucose during periods of fasting or intense physical activity. In humans, approximately 80–100 g is stored in the liver and 300–400 g in skeletal muscles .

- Blood Glucose Homeostasis : Glycogenolysis (the breakdown of glycogen) releases glucose into the bloodstream, helping to maintain blood sugar levels during fasting or exercise .

- Osmotic Regulation : By influencing osmotic pressure, glycogen helps maintain cellular integrity and function .

3. Glycogen Metabolism and Exercise

The relationship between glycogen levels and physical performance is well-documented. During exercise, particularly high-intensity activities, muscle glycogen is the primary fuel source. Research indicates that:

- Glycogen Depletion : As glycogen stores decrease, fatigue sets in more rapidly, impairing performance .

- Resynthesis Rates : Post-exercise carbohydrate intake significantly affects glycogen resynthesis rates. Studies suggest that consuming 1.0 to 1.5 g of carbohydrates per kg body weight within 30 minutes post-exercise optimizes recovery .

Table 1: Glycogen Resynthesis Rates Post-Exercise

| Carbohydrate Intake (g/kg) | Resynthesis Rate (mmol/kg dry weight/h) |

|---|---|

| 0.8 | 16.6 |

| 1.2 | 35.4 |

4. Implications for Health

Recent studies have highlighted the importance of glycogen metabolism in various health contexts:

- Diabetes : Altered glycogen structure has been associated with diabetic conditions, indicating a potential link between glycogen metabolism and insulin sensitivity .

- Aging : Research shows that aging affects glycogen content in hematopoietic stem cells, with older subjects exhibiting significantly higher variability in glycogen levels compared to younger individuals .

Case Study 1: Glycogen Storage Disease

Glycogen storage diseases (GSDs) are a group of inherited metabolic disorders characterized by abnormal glycogen accumulation due to enzyme deficiencies involved in glycogen metabolism. For instance, GSD type I results from a deficiency in glucose-6-phosphatase, leading to severe hypoglycemia and hepatomegaly.

Case Study 2: Athletic Performance

A study on athletes demonstrated that those who consumed a high-carbohydrate diet before endurance events maintained higher muscle glycogen levels and performance compared to those on lower carbohydrate diets .

6. Conclusion

Glycogen is not merely an energy reserve but plays multifaceted roles in physiological regulation and metabolic health. Understanding its biological activity is crucial for developing strategies to enhance athletic performance and manage metabolic disorders effectively.

特性

IUPAC Name |

2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSGBSNPRWKUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864156 | |

| Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Icodextrin is a starch-derived, water-soluble glucose polymer linked by alpha (1-4) and alpha (1-6) glycosidic bonds with an average molecular weight between 13,000 and 19,000 daltons. It functions as a colloid osmotic agent to achieve ultrafiltration during long (12-16 hour) peritoneal dialysis dwells. In other words it helps clean waste out of the body when the kidneys are not functioning properly. Icodectrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration through the dwell. This is due to the fact that the polymer is minimially absorbed across the peritoneal membrane. Icodextrin achieves superior fluid removal compared with glucose-based dialysates., EXTRANEAL is an isosmotic peritoneal dialysis solution containing glucose polymers (icodextrin) as the primary osmotic agent. Icodextrin functions as a colloid osmotic agent to achieve ultrafiltration during long peritoneal dialysis dwells. Icodextrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration throughout the dwell. Like other peritoneal dialysis solutions, EXTRANEAL also contains electrolytes to help normalize electrolyte balance and lactate to help normalize acid-base status., Fluids commonly used for peritoneal dialysis hold poor biocompatibility vis a vis the peritoneal membrane, basically due to the presence of osmotic agents. When rat mesothelium was exposed to glucose-enriched dialysis solutions for 2 hr in vivo, an early and short-lived acceleration of cell life cycle was observed, which, after 30 d of exposure, resulted in a depopulated monolayer of senescent cells. These changes appear to result from persistent oxidative stress due to continuous exposure to high concentration of glucose and to substances generated by the Maillard reaction. Long-term exposure (30 d) of the peritoneal mesothelium to 7.5% icodextrin resulted in a depopulated monolayer consisting mostly of senescent cells, which, additionally, showed atypical nuclear changes and atypical mitosis suggesting DNA damage. These changes coincided with substantial lipid peroxidation, starting immediately after the introduction of the icodextrin solution into the rat's abdominal cavity. So far, the currently used osmotic agents in peritoneal dialysis fluids induce substantial oxidative injury to the exposed monolayer in vivo. Use of high concentrations of glucose results in premature senescence of the exposed cell population. The 7.5% icodextrin dialysis fluid induces through lipid peroxidation substantial genomic damage, which, in turn, sets the biological mechanisms leading to protective cellular suicide in motion. | |

| Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |

| Record name | Icodextrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |

| Record name | Icodextrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

119400-89-4, 337376-15-5, 9005-79-2 | |

| Record name | β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119400-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icodextrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Icodextrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the primary function of glycogen?

A: Glycogen serves as the primary storage form of glucose in the body. [] Liver glycogen maintains blood glucose levels during fasting, while muscle glycogen fuels muscle contraction during exercise. [, ]

Q2: How does the structure of glycogen influence its metabolism?

A: Glycogen’s highly branched structure allows for rapid glucose release when needed. [, ] Liver glycogen synthetase adds glucose units to glycogen molecules, with the number of glucose units added increasing with the size of the glycogen molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of glycogen, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []

Q3: How does glycogen depletion affect substrate metabolism during exercise?

A: Glycogen depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle glycogen depletion in the RER decrease. []

Q4: How does the liver contribute to glycogen metabolism during fasting?

A: During fasting, the liver breaks down glycogen (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific glycogen synthase knockout mice, the absence of liver glycogen results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []

Q5: What are the consequences of impaired glycogen metabolism?

A: Genetic disorders affecting glycogen metabolism can lead to glycogen storage diseases (GSDs). [] These diseases are characterized by abnormal glycogen accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]

Q6: Can manipulating glycogen levels influence the severity of myocardial infarction?

A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, glycogen depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []

Q7: What are the key enzymes involved in glycogen synthesis?

A: Glycogen synthesis involves two key enzymes: glycogenin and glycogen synthase. [] Glycogenin initiates glycogen synthesis by assembling a short glucose primer, while glycogen synthase extends this primer to form the larger glycogen molecule. []

Q8: How do glucose and insulin regulate glycogen synthesis?

A: Glucose is the primary substrate for glycogen synthesis. [, ] Insulin stimulates glycogen synthesis by activating glycogen synthase and promoting glucose uptake in muscle and liver cells. [, , ]

Q9: What role does protein kinase C (PKC) play in glycogen synthesis regulation?

A: Calcium-mobilizing hormones like vasopressin can inhibit glycogen synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and glycogen metabolism.

Q10: How does AMP-activated protein kinase (AMPK) regulate glycogen metabolism?

A: AMPK, a cellular energy sensor, plays a crucial role in regulating both glycogen synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting glycogen synthesis through phosphorylation of glycogen synthase. []

Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in glycogen metabolism?

A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic glycogen synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced glycogen synthase activity and impaired hepatic glycogen storage. []

Q12: What model systems are used to study glycogen metabolism?

A: Researchers utilize various model systems to study glycogen metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]

Q13: What techniques are employed to measure glycogen content and metabolism?

A: Common techniques include enzymatic assays for glycogen content, [, , ] radioisotope labeling to track glucose incorporation into glycogen, [, ] and NMR spectroscopy to study glycogen structure and dynamics. []

Q14: How is glycogen metabolism affected in glycogen storage disease type III?

A: Glycogen storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured glycogen, particularly in the liver. []

Q15: What are the clinical features of hepatic glycogen synthase deficiency (GSD0)?

A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []

Q16: How does LEFTY2 protein influence glycogen metabolism in endometrial cancer cells?

A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (glycogen synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and glycogen accumulation, specifically in type 1 endometrial cancer cells. []

Q17: Can platelet-derived growth factor (PDGF) affect glycogen synthesis?

A: PDGF, similar to insulin and EGF, stimulates glycogen synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating glycogen metabolism, alongside its established roles in cell growth and proliferation.

Q18: How does hypoxia influence heart glycogen utilization during exercise?

A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart glycogen utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart glycogen response, exercise at a simulated altitude of 3000m initially increases, then decreases, glycogen levels. [] At 5000m, exercise leads to almost complete heart glycogen depletion. []

Q19: What are the potential therapeutic implications of targeting glycogen metabolism?

A: Targeting glycogen metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of glycogen metabolism is crucial for developing effective therapeutic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。